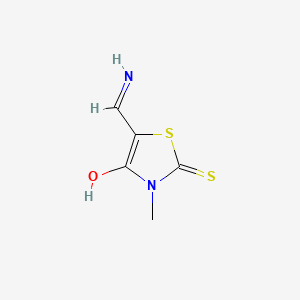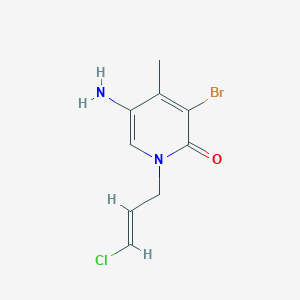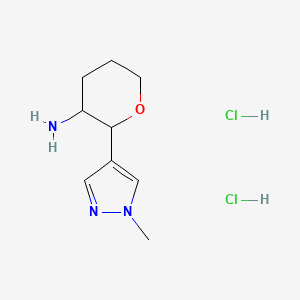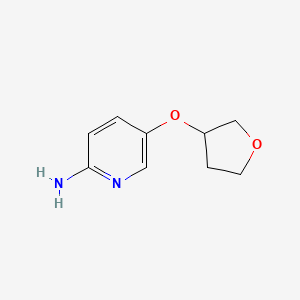
1-((1-Hydroxycyclohexyl)methyl)piperidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-Hydroxycyclohexyl)methyl)piperidin-3-ol is a chemical compound that features a piperidine ring substituted with a hydroxycyclohexylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-Hydroxycyclohexyl)methyl)piperidin-3-ol typically involves the following steps:
Formation of the Hydroxycyclohexylmethyl Intermediate: This step involves the reduction of cyclohexanone to cyclohexanol, followed by the formation of the hydroxycyclohexylmethyl group through a series of reactions.
Piperidine Ring Formation: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Coupling Reaction: The hydroxycyclohexylmethyl group is then coupled with the piperidine ring under specific reaction conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Hydrogenation: To reduce intermediates and form the desired hydroxy group.
Cyclization Reactions: To form the piperidine ring efficiently.
Purification Steps: Such as recrystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
1-((1-Hydroxycyclohexyl)methyl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Electrophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions include:
Ketones and Aldehydes: From oxidation reactions.
Alcohol Derivatives: From reduction reactions.
Substituted Piperidines: From substitution reactions.
科学的研究の応用
1-((1-Hydroxycyclohexyl)methyl)piperidin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-((1-Hydroxycyclohexyl)methyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxy group and piperidine ring play crucial roles in its binding to receptors or enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-Hydroxycyclohexyl phenyl ketone: A compound with a similar hydroxycyclohexyl group but different functional groups.
Piperidine derivatives: Such as piperidin-3-ol and its substituted analogs.
Uniqueness
1-((1-Hydroxycyclohexyl)methyl)piperidin-3-ol is unique due to its specific combination of a hydroxycyclohexylmethyl group and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C12H23NO2 |
|---|---|
分子量 |
213.32 g/mol |
IUPAC名 |
1-[(1-hydroxycyclohexyl)methyl]piperidin-3-ol |
InChI |
InChI=1S/C12H23NO2/c14-11-5-4-8-13(9-11)10-12(15)6-2-1-3-7-12/h11,14-15H,1-10H2 |
InChIキー |
AGMZWKFFAOTBHW-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(CN2CCCC(C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



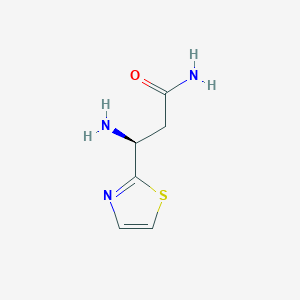
![5-Isopropyl-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B15278203.png)



